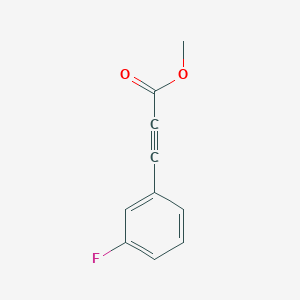

(3-fluoro-phenyl)-propynoic Acid Methyl Ester

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(3-fluorophenyl)prop-2-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOULIAYOSQMCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro Phenyl Propynoic Acid Methyl Ester

Classical and Contemporary Esterification Techniques

The final step in synthesizing (3-fluoro-phenyl)-propynoic acid methyl ester can be the esterification of (3-fluoro-phenyl)-propynoic acid. This transformation is commonly achieved using classical methods such as Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol, with a strong acid catalyst like sulfuric acid, to drive the equilibrium towards the formation of the methyl ester. prepchem.com While effective, this method requires reflux conditions and careful workup to neutralize the acid and remove excess alcohol. prepchem.com

More contemporary methods, though not specifically detailed for this exact molecule in the surveyed literature, could involve the use of milder reagents to avoid harsh acidic conditions. These might include using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or employing reagents such as (trimethylsilyl)diazomethane. These techniques are often preferred for sensitive substrates, although they may involve more complex reagents and purification steps.

Cross-Coupling Strategies for Arylalkyne Formation

Cross-coupling reactions are powerful tools for forming the carbon-carbon triple bond between the 3-fluorophenyl group and the propiolate moiety. These methods typically start with a halogenated fluorobenzene (B45895) derivative and a terminal alkyne.

Palladium-Catalyzed Sonogashira Coupling and Variants

The Sonogashira coupling is a cornerstone reaction for the synthesis of arylalkynes. wikipedia.org This reaction employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of an appropriate 3-fluorophenyl halide, such as 1-bromo-3-fluorobenzene (B1666201) or 1-iodo-3-fluorobenzene, with methyl propiolate. chemicalbook.com

The reaction is typically carried out in the presence of a base, such as an amine (e.g., triethylamine), which also serves as the solvent. wikipedia.orgorganic-chemistry.org Common palladium catalysts include phosphine (B1218219) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]. wikipedia.org The copper(I) co-catalyst, usually copper(I) iodide (CuI), facilitates the reaction by forming a copper acetylide intermediate. wikipedia.org

Recent advancements have led to the development of copper-free Sonogashira variants. These modifications are advantageous as they avoid issues related to homocoupling of the alkyne and simplify purification. nih.gov These systems often utilize highly active palladium catalysts with bulky, electron-rich phosphine ligands. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Base | Conditions | Yield |

| 1-Iodo-3-fluorobenzene | Methyl propiolate | Pd(PPh₃)₄, CuI | Triethylamine | Room Temp to 60°C | High |

| 1-Bromo-3-fluorobenzene | Methyl propiolate | [DTBNpP]Pd(crotyl)Cl | TMP | Room Temperature | Up to 97% |

This table represents typical conditions for Sonogashira coupling reactions based on established protocols. Yields are generalized from similar reactions reported in the literature. nih.gov

Copper-Mediated Coupling Methodologies

While often used as a co-catalyst in Sonogashira reactions, copper can also independently mediate the coupling of aryl halides with alkynes, a reaction known as the Castro-Stephens coupling. However, this method typically requires stoichiometric amounts of a pre-formed copper acetylide and is most effective with aryl iodides. Modern copper-catalyzed cross-coupling reactions have emerged as powerful alternatives, often utilizing specific ligands to facilitate the catalytic cycle and enable the use of more common aryl bromides and chlorides. nih.gov These reactions are crucial for creating various aryl-containing compounds, including those with fluoroalkyl groups. nih.govnih.gov

Approaches from Functionalized Aromatic Precursors

An alternative strategy involves starting with a fluorinated aromatic compound that already contains a functional group, which can then be elaborated to form the alkyne and ester moieties.

Regioselective Functionalization of Fluorinated Benzaldehydes

One versatile approach begins with 3-fluorobenzaldehyde. This precursor can be converted into the corresponding terminal alkyne, (3-fluorophenyl)acetylene, through methods like the Corey-Fuchs reaction or the Seyferth-Gilbert homologation. organic-chemistry.org The Corey-Fuchs reaction involves treating the aldehyde with carbon tetrabromide and triphenylphosphine (B44618) to generate a dibromoalkene, which is then treated with a strong base (like n-butyllithium) to undergo elimination and metal-halogen exchange, ultimately yielding the terminal alkyne after quenching with water. organic-chemistry.org

Once (3-fluorophenyl)acetylene is obtained, it can be carboxylated and subsequently esterified. This involves deprotonating the terminal alkyne with a strong base to form an acetylide, which is then reacted with carbon dioxide (or a chloroformate) to introduce the carboxylic acid (or ester) group.

| Starting Material | Key Transformation | Intermediate Product | Subsequent Steps |

| 3-Fluorobenzaldehyde | Corey-Fuchs Reaction | 1-(Dibromovinyl)-3-fluorobenzene | Elimination & Protonation |

| 3-Fluorobenzaldehyde | Seyferth-Gilbert Homologation | (3-Fluorophenyl)acetylene | Deprotonation, Carboxylation, Esterification |

This table outlines synthetic pathways starting from 3-fluorobenzaldehyde.

Derivatization of Halogenated Aromatic Compounds

This approach directly utilizes halogenated compounds like 1-bromo-3-fluorobenzene as the foundational precursor. google.com Beyond the cross-coupling reactions mentioned previously, another route involves the formation of a terminal alkyne through dehydrohalogenation of a suitable dihaloalkane precursor. libretexts.orglongdom.org For instance, an alkene could be synthesized on the aromatic ring, followed by halogenation to create a vicinal dihalide. Subsequent double elimination using a strong base, such as sodium amide (NaNH₂), would then generate the alkyne. youtube.comyoutube.com This alkyne can then be converted to the final product as described above. However, for synthesizing this compound, cross-coupling strategies are generally more direct and efficient.

Innovative Synthetic Pathways

The evolution of synthetic organic chemistry is marked by a continuous drive towards methodologies that are not only efficient in terms of yield and purity but also adhere to the principles of green chemistry. For the synthesis of this compound, this translates to exploring enzymatic catalysis, the implementation of continuous manufacturing processes, and the use of solvent-free mechanochemical methods. These innovative approaches offer significant advantages over traditional synthetic routes, including milder reaction conditions, reduced waste generation, and enhanced safety profiles.

The use of enzymes in organic synthesis, or biocatalysis, offers a powerful tool for the selective and efficient synthesis of complex molecules under mild conditions. For the preparation of this compound, a chemoenzymatic approach can be envisioned that combines a traditional chemical synthesis of the core structure with a final, enzyme-catalyzed esterification step.

A plausible biocatalytic route involves the use of lipases for the esterification of (3-fluoro-phenyl)-propynoic acid with methanol. Lipases are a class of enzymes that catalyze the hydrolysis of esters in aqueous environments, but in non-aqueous media, they can effectively catalyze the reverse reaction of ester synthesis. This approach is particularly attractive due to the high selectivity of enzymes, which can reduce the formation of byproducts, and the mild reaction conditions that preserve sensitive functional groups.

The synthesis would commence with the chemical preparation of (3-fluoro-phenyl)-propynoic acid, for instance, via a Sonogashira coupling of 1-fluoro-3-iodobenzene (B1666204) with propiolic acid. The resulting acid would then be subjected to lipase-catalyzed esterification. Immobilized lipases, such as those from Candida antarctica (e.g., Novozym 435), are often preferred as they can be easily recovered and reused, enhancing the economic and environmental viability of the process.

Table 1: Hypothetical Parameters for Lipase-Catalyzed Esterification of (3-fluoro-phenyl)-propynoic Acid

| Parameter | Condition | Rationale |

| Enzyme | Immobilized Candida antarctica lipase (B570770) B (Novozym 435) | High activity and stability in organic solvents. |

| Substrates | (3-fluoro-phenyl)-propynoic acid, Methanol | Direct precursors to the target ester. |

| Solvent | Toluene or tert-Butyl methyl ether (MTBE) | Solubilizes substrates and is compatible with lipase activity. |

| Temperature | 40-60 °C | Optimal range for lipase activity and stability. |

| Water Removal | Molecular sieves or vacuum | Shifts the equilibrium towards ester formation. |

| Reaction Time | 24-72 hours | Dependent on substrate concentration and enzyme loading. |

This chemoenzymatic strategy represents a greener alternative to traditional acid- or base-catalyzed esterification methods, which often require harsh conditions and can lead to side reactions.

Continuous Flow Synthesis

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering precise control over reaction parameters, enhanced safety, and facile scalability. A continuous flow process for the synthesis of this compound could be designed as a multi-step sequence, integrating reaction and purification steps.

A potential two-step flow synthesis could involve:

Sonogashira Coupling in Flow: The first step would be the palladium-catalyzed Sonogashira coupling of 1-fluoro-3-iodobenzene with methyl propiolate. This reaction can be efficiently performed in a packed-bed reactor containing an immobilized palladium catalyst. The use of a flow reactor allows for precise temperature control, which is crucial for minimizing side reactions, and enables the safe handling of acetylene (B1199291) gas if propiolic acid and a subsequent esterification were used.

In-line Purification and Product Isolation: The output from the first reactor, containing the desired product along with unreacted starting materials and byproducts, could be passed through a scavenger resin column to remove the catalyst and other impurities. Subsequent solvent-switching and crystallization or distillation could be integrated to isolate the pure this compound.

Table 2: Illustrative Parameters for a Continuous Flow Sonogashira Coupling

| Parameter | Condition |

| Reactants | 1-fluoro-3-iodobenzene, Methyl propiolate |

| Catalyst | Immobilized Palladium catalyst (e.g., Pd on resin) |

| Base | Diisopropylethylamine (DIPEA) or Triethylamine (TEA) |

| Solvent | Acetonitrile or Tetrahydrofuran (THF) |

| Flow Rate | 0.1 - 1.0 mL/min |

| Temperature | 80 - 120 °C |

| Pressure | 10 - 20 bar |

The advantages of a continuous flow approach include improved reaction efficiency, higher yields, and the potential for automated, on-demand synthesis.

Mechanochemical Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more sustainable alternative to traditional solution-phase synthesis. Ball milling is a common mechanochemical technique where reactants are placed in a jar with grinding media (balls) and subjected to high-energy milling.

For the synthesis of this compound, a mechanochemical Sonogashira coupling could be employed. nih.govrsc.org This would involve milling a solid mixture of 1-fluoro-3-iodobenzene, a solid alkyne source (or a solid precursor to methyl propiolate), a palladium catalyst, a copper co-catalyst, and a solid base. The mechanical energy generated during milling facilitates the reaction in the absence of a bulk solvent.

Table 3: Potential Conditions for Mechanochemical Sonogashira Coupling

| Component | Example | Role |

| Aryl Halide | 1-fluoro-3-iodobenzene | Electrophile |

| Alkyne | Methyl propiolate (liquid, can be used with a solid support) or a solid propiolate salt | Nucleophile |

| Catalyst | Palladium(II) acetate, Pd/C | C-C bond formation |

| Co-catalyst | Copper(I) iodide | Activates the alkyne |

| Base | Potassium carbonate or Cesium carbonate | Neutralizes the generated acid |

| Milling Parameters | Frequency: 20-30 Hz; Time: 30-90 min | Provides energy for the reaction |

This solvent-free approach significantly reduces waste and can lead to faster reaction times compared to solution-based methods. thieme-connect.comresearchgate.net Subsequent purification would be required to isolate the final product. The development of a fully mechanochemical route, potentially including a mechanochemical esterification step, represents an exciting frontier in the green synthesis of this important compound.

Reaction Chemistry and Transformational Pathways of 3 Fluoro Phenyl Propynoic Acid Methyl Ester

Cycloaddition Reactions

The electron-deficient nature of the alkyne in (3-fluoro-phenyl)-propynoic acid methyl ester makes it an excellent substrate for cycloaddition reactions, which are powerful methods for the construction of cyclic and heterocyclic systems.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction, a cornerstone of "click chemistry," proceeds under mild conditions and is tolerant of a wide range of functional groups. For this compound, the reaction with an organic azide (R-N₃) in the presence of a copper(I) catalyst would be expected to yield the corresponding 1,4-disubstituted triazole with high regioselectivity. The fluorine atom on the phenyl ring, being electron-withdrawing, is anticipated to enhance the electrophilicity of the alkyne, potentially increasing the reaction rate.

Typical reaction conditions for CuAAC involve a copper(I) source, which can be generated in situ from a copper(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate. A variety of solvents, including water and organic solvents, can be employed.

| Catalyst System | Reducing Agent | Solvent | Temperature | Expected Product |

| CuSO₄/TBTA | Sodium Ascorbate | tBuOH/H₂O | Room Temperature | 1-(Substituted)-4-(3-fluorophenyl)-5-(methoxycarbonyl)-1H-1,2,3-triazole |

| CuI | - | THF, CH₃CN | Room Temperature to 50°C | 1-(Substituted)-4-(3-fluorophenyl)-5-(methoxycarbonyl)-1H-1,2,3-triazole |

| Cu(OAc)₂ | Sodium Ascorbate | CH₃OH/H₂O | Room Temperature | 1-(Substituted)-4-(3-fluorophenyl)-5-(methoxycarbonyl)-1H-1,2,3-triazole |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs without the need for a cytotoxic copper catalyst. This reaction relies on the high reactivity of a strained cyclooctyne. While this compound is not a strained alkyne itself, it can readily react with strained cyclooctynes, such as dibenzocyclooctyne (DBCO) derivatives, that are appended to other molecules. The electron-deficient nature of the alkyne in the subject molecule is expected to accelerate the reaction rate in an inverse-electron-demand SPAAC process. Studies have shown that electron-deficient azides can significantly accelerate cycloadditions with aliphatic cyclooctynes, and a similar trend can be expected for electron-deficient alkynes reacting with azides. synaffix.com

Regioselectivity and Stereoselectivity in Triazole Formation

In the context of CuAAC, the reaction of terminal alkynes like a derivative of this compound (if the ester were replaced by a group allowing a terminal alkyne) with azides almost exclusively yields the 1,4-regioisomer. This high regioselectivity is a key feature of the copper-catalyzed mechanism. For internal alkynes such as the title compound, the uncatalyzed Huisgen cycloaddition would typically lead to a mixture of regioisomers. However, the electronic asymmetry introduced by the ester and the fluorophenyl group would likely favor the formation of one regioisomer over the other. Specifically, the reaction of aryl azides with methyl propiolate has been shown to produce a mixture of 1,4- and 1,5-disubstituted triazoles, with the regiochemical outcome influenced by the electronic nature of the substituents on the aryl azide. nih.gov Given the electron-withdrawing nature of both the ester and the fluorophenyl group, a complex interplay of electronic and steric factors would determine the final isomeric ratio. Stereoselectivity is not a factor in the formation of the aromatic triazole ring itself.

[3+2] Cycloadditions with Nitrile Oxides and Other 1,3-Dipoles

The activated alkyne in this compound is a suitable dipolarophile for [3+2] cycloaddition reactions with various 1,3-dipoles, such as nitrile oxides. The reaction of an alkyne with a nitrile oxide typically yields an isoxazole (B147169), a stable aromatic heterocycle. acs.org The reaction is expected to be regioselective, with the regiochemical outcome dictated by the electronic and steric properties of both the alkyne and the nitrile oxide. The electron-withdrawing groups on the alkyne in this compound would influence the frontier molecular orbital energies, thereby directing the regioselectivity of the cycloaddition.

[4+2] Annulations and Diels-Alder Type Reactions

As a dienophile, this compound can participate in [4+2] cycloaddition reactions, including the Diels-Alder reaction. The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. murraystate.edu Both the methyl ester and the 3-fluorophenyl group contribute to the electron-deficient character of the alkyne, making it a reactive dienophile. The reaction with a conjugated diene would lead to the formation of a six-membered ring. The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes would be governed by the electronic and steric influence of the substituents on both the diene and the dienophile. Studies on the Diels-Alder reaction of methyl phenylpropiolate with substituted tetraphenylcyclopentadienones have highlighted the importance of electronic effects in determining the reaction rate. murraystate.edu The fluorine substituent in the meta position is expected to have a moderate electron-withdrawing effect, thereby enhancing the dienophilic reactivity.

| Diene | Dienophile | Expected Product |

| 1,3-Butadiene | This compound | Methyl 4-(3-fluorophenyl)-cyclohexa-1,4-diene-1-carboxylate |

| Cyclopentadiene | This compound | Methyl 3-(3-fluorophenyl)-bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate |

| Anthracene | This compound | Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate derivative |

Nucleophilic Additions

The electron-deficient nature of the alkyne in this compound also makes it susceptible to nucleophilic attack. This reaction, often a Michael-type addition, is a versatile method for the formation of carbon-heteroatom and carbon-carbon bonds.

The conjugate addition of nucleophiles to electron-deficient alkynes, such as propiolate esters, is a well-established transformation. rsc.org A variety of nucleophiles, including thiols and amines, can add across the triple bond. The regioselectivity of the addition is generally controlled by the electronic bias of the alkyne, with the nucleophile attacking the β-carbon (the carbon atom further from the ester group). The stereoselectivity of the initial addition often favors the formation of the trans isomer.

Influence of Fluorine on Nucleophilic Addition:

The presence of the electron-withdrawing fluorine atom on the phenyl ring is expected to further enhance the electrophilicity of the alkyne, making it more reactive towards nucleophiles. This can lead to faster reaction rates compared to the non-fluorinated analogue.

Common Nucleophiles and Expected Products:

| Nucleophile | Catalyst | Expected Product |

| Thiol (R-SH) | Base (e.g., Et₃N) | Methyl 3-(alkylthio)-3-(3-fluorophenyl)acrylate |

| Amine (R₂NH) | - | Methyl 3-(dialkylamino)-3-(3-fluorophenyl)acrylate |

| Phosphine (B1218219) (R₃P) | - | Zwitterionic adduct, can be used in further transformations |

It is important to note that the initial Michael adducts can sometimes undergo further reactions or isomerization depending on the reaction conditions and the nature of the nucleophile. For instance, phosphine-catalyzed reactions of electron-deficient alkynes can lead to a variety of complex products through zwitterionic intermediates. nih.gov

Reactivity with Oxygen- and Nitrogen-Based Nucleophiles

A comprehensive search of scientific databases and chemical literature did not yield specific studies detailing the reactivity of this compound with oxygen- and nitrogen-based nucleophiles. Generally, activated alkynes of this type are expected to react readily with such nucleophiles. For analogous compounds, reactions with amines (N-nucleophiles) and alcohols or water (O-nucleophiles) typically proceed via a conjugate addition mechanism to the alkyne. However, without specific experimental data for this compound, details regarding reaction conditions, stereoselectivity (E/Z isomer formation), and yields remain speculative.

Michael Additions to the Activated Alkyne

No specific examples of Michael addition reactions involving this compound as the Michael acceptor have been reported in the reviewed literature. The Michael addition is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.comwikipedia.orgadichemistry.com Given the electronic properties of the title compound, it is anticipated to be an effective Michael acceptor. Potential Michael donors would include enolates, enamines, and soft nucleophiles like thiols and certain organocuprates. masterorganicchemistry.com The outcome of such reactions would be the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position to the ester. The absence of specific studies means that no data on the scope of suitable nucleophiles or the stereochemical outcome of the addition for this particular substrate is available.

Electrophilic Additions to the Alkyne Moiety

Detailed research findings on the electrophilic addition reactions specifically for this compound are not present in the current body of scientific literature. Electrophilic additions to alkynes are fundamental reactions that can lead to a variety of functionalized alkenes. ucla.edu For a substrate like the title compound, the regioselectivity of such additions would be influenced by the electronic effects of both the 3-fluorophenyl group and the methyl ester group. Common electrophilic additions include halogenation (addition of Br₂ or Cl₂), hydrohalogenation (addition of HBr or HCl), and hydration (addition of H₂O in the presence of an acid catalyst). Without experimental verification, the precise outcomes of these reactions for this specific molecule cannot be detailed.

Transition Metal-Catalyzed Functionalizations

While transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, providing powerful methods for forming new bonds, nih.govmdpi.com a review of the literature reveals no specific applications of these methods to this compound.

Hydrofunctionalization Reactions (e.g., Hydrosilylation, Hydroamination)

There are no specific reports on the hydrofunctionalization reactions of this compound. Hydrofunctionalization, the addition of an H-Y bond across the alkyne, is a highly atom-economical process. mdpi.comresearchgate.net Hydrosilylation would involve the addition of a Si-H bond, and hydroamination would involve the addition of an N-H bond. These reactions are typically catalyzed by transition metals such as platinum, rhodium, or gold. The regioselectivity and stereoselectivity of these additions would be of key interest, but no such data has been published for the title compound.

Carbonylative and Carboxylative Annulations

No instances of carbonylative or carboxylative annulation reactions involving this compound have been documented in the scientific literature. These types of reactions, often catalyzed by palladium or rhodium, are sophisticated methods for the construction of complex cyclic structures by incorporating carbon monoxide or carbon dioxide. researcher.lifenih.govnih.govresearchgate.net Such transformations would be of significant interest for the synthesis of novel heterocyclic compounds, but the potential of this compound in this context remains unexplored.

Functional Group Interconversions and Derivatization

There is a lack of published research on the functional group interconversions and derivatization of this compound. Key transformations would include the hydrolysis of the methyl ester to the corresponding carboxylic acid, reduction of the ester to an alcohol, or conversion of the ester to an amide. Furthermore, derivatization of the alkyne moiety, for example through cycloaddition reactions (like the Diels-Alder or Huisgen 1,3-dipolar cycloaddition), would be expected based on the reactivity of similar compounds like methyl propiolate. wikipedia.org However, no specific examples or protocols have been reported for this particular fluorinated derivative.

Selective Ester Hydrolysis to Propynoic Acid

The conversion of this compound to (3-fluoro-phenyl)-propynoic acid is a fundamental transformation that unmasks a carboxylic acid functional group, opening up further synthetic possibilities. This hydrolysis can be achieved under both acidic and basic conditions, with alkaline hydrolysis generally being the preferred method due to its irreversibility.

Under basic conditions, the ester is typically treated with a solution of a strong base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent system, often a mixture of water and an organic solvent like methanol or ethanol to ensure solubility of the starting material. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide ion, which is subsequently protonated by the solvent. The resulting carboxylate salt is then acidified in a separate work-up step to yield the final carboxylic acid product. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.

| Reagent | Solvent | Temperature | Reaction Type |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Water/Methanol | Reflux | Saponification |

| Potassium Hydroxide (KOH) | Water/Ethanol | Reflux | Saponification |

Acid-catalyzed hydrolysis, while also a viable method, is a reversible process. This reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid or hydrochloric acid. The equilibrium nature of the reaction often requires the use of a large excess of water to drive the reaction towards the formation of the carboxylic acid.

Modifications of the Aryl Ring via Directed Aromatic Substitution

The introduction of new substituents onto the 3-fluorophenyl ring of this compound is governed by the directing effects of the existing fluorine and propynoic acid methyl ester groups. These electrophilic aromatic substitution (EAS) reactions are influenced by the electronic properties of these substituents, which dictate the position of the incoming electrophile.

The fluorine atom, a halogen, is an ortho, para-director. Although it is an electronegative atom and deactivates the ring towards electrophilic attack through a negative inductive effect (-I), its lone pairs of electrons can be donated to the ring through a positive mesomeric effect (+M). This resonance effect preferentially stabilizes the cationic intermediates (sigma complexes) formed during ortho and para attack.

Conversely, the propynoic acid methyl ester group is a deactivating and meta-directing group. The carbonyl group is strongly electron-withdrawing, pulling electron density from the aromatic ring through both inductive and mesomeric effects (-I and -M). This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles. The meta-directing influence arises because the deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and thus the most favorable site for electrophilic attack.

The presence of both an ortho, para-directing group (fluorine) and a meta-directing group (propynoic acid methyl ester) on the same aromatic ring at a meta-position to each other leads to a complex scenario for further substitution. The fluorine at the 3-position directs incoming electrophiles to the 2-, 4-, and 6-positions. The propynoic acid methyl ester at the 1-position directs to the 5-position. Therefore, the position of substitution will depend on the specific reaction conditions and the nature of the electrophile. Generally, the combined deactivating effects of both substituents will make electrophilic aromatic substitution on this system challenging, often requiring harsh reaction conditions.

| Substituent | Type | Directing Effect |

|---|---|---|

| -F (Fluoro) | Deactivating | Ortho, Para |

| -C≡CCOOCH₃ (Propynoic acid methyl ester) | Deactivating | Meta |

Common electrophilic aromatic substitution reactions that could be explored for this molecule, with the expected regiochemical outcomes being a mixture of isomers, include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂/FeBr₃ or Cl₂/AlCl₃.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride with a Lewis acid catalyst like AlCl₃. It is important to note that Friedel-Crafts reactions are often unsuccessful on strongly deactivated rings.

Detailed research findings on specific electrophilic aromatic substitution reactions on this compound are limited in publicly available literature, and the synthesis of specific isomers would likely require a more targeted, multi-step synthetic approach rather than direct substitution on this deactivated ring system.

Spectroscopic and Structural Characterization Methodologies for 3 Fluoro Phenyl Propynoic Acid Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. For the structural analysis of (3-fluoro-phenyl)-propynoic acid methyl ester, ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, are employed to map out the complete molecular framework.

¹H NMR spectroscopy provides information on the chemical environment of protons within the molecule. The spectrum for this compound is expected to show distinct signals for the aromatic protons and the methyl ester protons.

The protons on the 3-fluorophenyl ring will appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to the fluorine substituent, these protons will exhibit complex splitting patterns resulting from both proton-proton (³JHH) and proton-fluorine (JHF) couplings. The methyl group of the ester function is expected to appear as a sharp singlet in the upfield region, generally around δ 3.8 ppm, as it has no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Aromatic-H | 7.0 - 7.5 | Multiplet (m) | JHH, JHF |

| -OCH₃ | ~3.8 | Singlet (s) | N/A |

Note: Data is predicted based on typical values for similar structural motifs.

¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. The proton-decoupled ¹³C NMR spectrum of this compound would display signals for each unique carbon atom.

The spectrum would feature signals for the ester carbonyl carbon (C=O) in the downfield region, typically around δ 150-160 ppm. The two sp-hybridized carbons of the alkyne group are expected to resonate between δ 80 and 90 ppm. The carbons of the fluorophenyl ring will appear in the aromatic region (δ 115-140 ppm), with their chemical shifts influenced by the fluorine substituent. The carbon atom directly bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). The methyl ester carbon (-OCH₃) will be observed further upfield, typically around δ 52 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 150 - 160 |

| C-F (Aromatic) | 160 - 165 (with large ¹JCF) |

| Aromatic CH | 115 - 140 |

| C≡C | 80 - 90 |

| C≡C | 80 - 90 |

| -OCH₃ | ~52 |

Note: Data is predicted based on typical values for similar structural motifs.

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear and informative spectra. The chemical shift of the fluorine atom is highly sensitive to its electronic environment.

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift would be in the typical range for an aryl fluoride. This signal would likely appear as a multiplet due to coupling with the ortho and meta protons on the benzene (B151609) ring (³JHF and ⁴JHF, respectively).

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-F | -110 to -115 | Multiplet |

Note: Chemical shifts are referenced to a standard such as CFCl₃. Data is predicted based on typical values.

2D NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings. For this compound, COSY would show correlations between the coupled protons on the aromatic ring, helping to delineate their specific positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond C-H correlations). This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and confirm the assignment of the methyl ester proton and carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

A strong, sharp absorption band characteristic of the alkyne (C≡C) stretching vibration is expected around 2200-2250 cm⁻¹. The ester carbonyl group (C=O) will produce a very strong and sharp peak in the region of 1715-1735 cm⁻¹. The C-O stretching vibrations of the ester group will appear in the 1100-1300 cm⁻¹ range. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region, while the C-H stretching of the aromatic ring will be seen above 3000 cm⁻¹. The C-F bond stretch typically appears as a strong band in the 1000-1100 cm⁻¹ region.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C≡C Stretch | Alkyne | 2200 - 2250 | Medium, Sharp |

| C=O Stretch | Ester | 1715 - 1735 | Strong, Sharp |

| C-O Stretch | Ester | 1100 - 1300 | Strong |

| C=C Stretch | Aromatic | 1450 - 1600 | Medium |

| C-H Stretch | Aromatic | >3000 | Medium |

| C-F Stretch | Aryl Fluoride | 1000 - 1100 | Strong |

Note: Data is predicted based on typical values for the indicated functional groups.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Raman Spectroscopy for Molecular Vibrational Modes

The most characteristic vibration is the C≡C stretching of the alkyne group, which is expected to appear as a strong, sharp band in the 2200-2260 cm⁻¹ region. The carbonyl (C=O) stretching vibration of the methyl ester group is anticipated to produce a strong band around 1710-1730 cm⁻¹. The C-O single bond stretching vibrations of the ester group are typically found in the 1100-1300 cm⁻¹ range.

Vibrations associated with the 3-fluorophenyl ring include C-H stretching modes above 3000 cm⁻¹, and C=C stretching modes within the ring, which typically appear in the 1400-1600 cm⁻¹ region. The C-F stretching vibration is expected in the 1100-1250 cm⁻¹ range. researchgate.net These predicted vibrational frequencies are instrumental for confirming the presence of the key functional groups within the molecule.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Fluorophenyl Ring | 3050 - 3100 | Medium |

| Alkyne C≡C Stretch | Propynoate (B1239298) | 2200 - 2260 | Strong, Sharp |

| Carbonyl C=O Stretch | Methyl Ester | 1710 - 1730 | Strong |

| Aromatic C=C Stretch | Fluorophenyl Ring | 1400 - 1600 | Medium to Strong |

| Ester C-O Stretch | Methyl Ester | 1100 - 1300 | Medium |

| C-F Stretch | Fluorophenyl Ring | 1100 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₁₀H₇FO₂. The theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁶O).

The calculated monoisotopic mass of the neutral molecule is 178.04299 Da. In positive-ion mode HRMS, the compound would typically be observed as the protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. These precise mass measurements are essential for confirming the elemental composition of the synthesized compound. epfl.ch

| Ion Species | Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| [M] | C₁₀H₇FO₂ | 178.04299 |

| [M+H]⁺ | C₁₀H₈FO₂⁺ | 179.05077 |

| [M+Na]⁺ | C₁₀H₇FO₂Na⁺ | 201.03274 |

| [M+K]⁺ | C₁₀H₇FO₂K⁺ | 216.99268 |

The molecular ion peak [M]⁺ at m/z = 178 would be expected. A primary and often dominant fragmentation pathway for methyl esters is the α-cleavage leading to the loss of the methoxy (B1213986) radical (•OCH₃), resulting in a stable acylium ion. nih.govlibretexts.org

Loss of Methoxy Radical: [C₁₀H₇FO₂]⁺• → [C₉H₄FO]⁺ + •OCH₃. This would generate a prominent peak at m/z = 147.

Loss of Carbon Monoxide: The resulting acylium ion ([C₉H₄FO]⁺) can further fragment by losing a molecule of carbon monoxide (CO). [C₉H₄FO]⁺ → [C₈H₄F]⁺ + CO. This would produce a fragment ion at m/z = 119.

Loss of Ester Group: Another possible fragmentation is the cleavage of the bond between the phenyl ring and the propynoate chain, leading to the formation of a fluorophenyl cation [C₆H₄F]⁺ at m/z = 95.

These predicted fragmentation patterns provide a basis for identifying the compound and confirming its structural components via mass spectrometry.

| m/z | Proposed Fragment Ion | Formula | Origin |

|---|---|---|---|

| 178 | Molecular Ion | [C₁₀H₇FO₂]⁺• | Parent Molecule |

| 147 | Acylium Ion | [C₉H₄FO]⁺ | [M - •OCH₃]⁺ |

| 119 | Fluorophenylacetylene Cation | [C₈H₄F]⁺ | [M - •OCH₃ - CO]⁺ |

| 95 | Fluorophenyl Cation | [C₆H₄F]⁺ | Fragmentation of the chain |

Electronic Absorption Spectroscopy (UV-Visible) for Chromophore Analysis

UV-Visible spectroscopy is used to study the electronic transitions within a molecule. The chromophore in this compound consists of the 3-fluorophenyl ring conjugated with the carbon-carbon triple bond and the carbonyl group of the ester. This extended π-conjugated system is expected to absorb ultraviolet radiation, leading to π → π* electronic transitions.

Predictive studies using Time-Dependent Density Functional Theory (TD-DFT) on similar conjugated aromatic systems suggest that the principal absorption bands (λₘₐₓ) for this compound would lie in the ultraviolet region. researchgate.netmdpi.commit.edu The primary π → π* transition, involving the entire conjugated system from the fluorophenyl ring to the propynoate group, would likely result in a strong absorption band. The presence of the fluorine atom is expected to have a minor auxochromic effect, potentially causing a small shift in the absorption maximum compared to the non-fluorinated analog, methyl phenylpropiolate. The analysis of the UV-Visible spectrum confirms the nature of the conjugated π-electron system within the molecule.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and details of intermolecular interactions. As of now, a published crystal structure for this compound is not available in open-access crystallographic databases.

Should a single crystal be obtained, this technique would reveal the exact molecular geometry, including the planarity of the phenyl ring and the ester group, and the linear geometry of the C-C≡C-C backbone. It would also provide insight into how the molecules pack in the crystal lattice, revealing any significant intermolecular interactions such as C-H···O or C-H···F hydrogen bonds or π-π stacking, which govern the solid-state properties of the compound.

Conformational analysis, derived from X-ray crystallography data, defines the spatial orientation of different parts of a molecule through the measurement of torsion (dihedral) angles. In the absence of an experimental crystal structure, a theoretical conformational analysis can be discussed.

The key rotatable bond in this compound is the single bond connecting the fluorophenyl ring to the alkyne carbon. The torsion angle defined by C(ring)-C(ring)-C≡C would determine the orientation of the phenyl ring relative to the propynoate substituent. Due to the minimal steric hindrance and the sp-hybridization of the alkyne carbons, a conformation where the phenyl ring and the ester group are nearly coplanar is expected to be energetically favorable, maximizing π-system conjugation. The C≡C-C(=O)O-CH₃ fragment itself is expected to be largely planar. Definitive values for these torsion angles, however, must await experimental determination via X-ray crystallography or high-level computational modeling. nih.govresearchgate.net

Intermolecular Interactions and Crystal Packing Motifs

While specific crystallographic data for this compound is not available in the reviewed literature, a detailed analysis of its constituent functional groups allows for a predictive exploration of the intermolecular interactions that likely govern its crystal packing. The molecular structure, featuring a fluorinated phenyl ring, an ester group, and an alkyne moiety, suggests a rich landscape of non-covalent interactions. These interactions would collectively dictate the supramolecular architecture of the crystalline solid. The primary forces expected to be at play include hydrogen bonds, π-π stacking, and interactions involving the fluorine substituent.

Hydrogen Bonding:

In the absence of strong hydrogen bond donors, the crystal packing is anticipated to be significantly influenced by weak C-H···O hydrogen bonds. The carbonyl oxygen of the methyl ester group is a potent hydrogen bond acceptor. Potential donors include the aromatic protons of the phenyl ring and the methyl protons of the ester group. These interactions, although individually weak, can collectively contribute significantly to the stability of the crystal lattice. The formation of these bonds often leads to the assembly of molecules into well-defined chains or dimeric motifs. For instance, C(sp²)–H···O=C interactions involving the aromatic ring and C(sp³)–H···O=C interactions from the methyl group are common motifs in the crystal structures of aromatic esters.

π-π Stacking Interactions:

The presence of the 3-fluorophenyl group makes π-π stacking a highly probable interaction in the crystal structure. Aromatic rings in adjacent molecules can stack upon one another, driven by the favorable interaction of their π-systems. The substitution pattern on the phenyl ring can influence the geometry of this stacking, which may range from perfectly co-facial to offset or edge-to-face arrangements. The fluorine atom, being electron-withdrawing, will modulate the quadrupole moment of the aromatic ring, which in turn affects the preferred stacking geometry and interaction energy.

Role of the Fluorine Substituent:

The fluorine atom at the meta-position of the phenyl ring is expected to play a crucial role in the crystal packing. Its high electronegativity introduces a significant dipole moment in the molecule. Consequently, dipole-dipole interactions are likely to be a key organizing force in the solid state.

Furthermore, the fluorine atom can participate in various types of specific intermolecular contacts. While fluorine is generally a poor hydrogen bond acceptor, C–H···F interactions cannot be entirely ruled out. More significantly, the potential for C–F···π or halogen bonding-type interactions exists. In certain contexts, a fluorine atom can act as a halogen bond donor, interacting with a nucleophilic region on an adjacent molecule. The nature and prevalence of these fluorine-mediated interactions would be a defining feature of the crystal packing.

The interplay of these various intermolecular forces—C-H···O hydrogen bonds, π-π stacking, and fluorine-related interactions—would result in a complex and densely packed three-dimensional structure. The specific motifs formed, such as herringbone or lamellar patterns, would depend on the delicate balance of these competing interactions.

Below are tables detailing the types of intermolecular interactions anticipated in the crystal structure of this compound, with typical geometric parameters observed for such interactions in organic crystals. It is important to note that these are generalized values, as specific experimental data for the title compound is not available.

Table 1: Potential Hydrogen Bond Interactions

| Donor (D) | Acceptor (A) | D-H···A Type | Typical H···A Distance (Å) | Typical D-H···A Angle (°) |

| C(aromatic) | O(carbonyl) | C(sp²)–H···O | 2.2 - 2.8 | 120 - 170 |

| C(methyl) | O(carbonyl) | C(sp³)–H···O | 2.3 - 2.9 | 110 - 160 |

| C(aromatic) | F | C(sp²)–H···F | 2.3 - 2.7 | 120 - 160 |

Table 2: Potential π-Interactions and Halogen-Related Contacts

| Interaction Type | Participating Moieties | Typical Distance (Å) | Description |

| π-π Stacking | (3-fluorophenyl) ring ↔ (3-fluorophenyl) ring | 3.3 - 3.8 (centroid-centroid) | Parallel or offset stacking of aromatic rings, contributing to cohesive energy. |

| C-H···π | C-H bond ↔ (3-fluorophenyl) ring | 2.5 - 2.9 (H to ring centroid) | A hydrogen atom interacting with the face of the aromatic π-system. |

| C-F···π | C-F bond ↔ (3-fluorophenyl) ring | ~3.0 (F to ring centroid) | Interaction between the fluorine atom and the π-electron cloud of an adjacent aromatic ring. |

Theoretical and Computational Studies of 3 Fluoro Phenyl Propynoic Acid Methyl Ester

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of various molecular properties.

Table 1: Predicted General Geometric Features of (3-fluoro-phenyl)-propynoic Acid Methyl Ester

| Feature | Predicted Characteristic |

| Phenyl Ring | Planar |

| Alkyne Group (C≡C) | Linear |

| Dihedral Angle | The angle between the phenyl ring and the plane of the ester group would define the dominant conformer. |

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For methyl phenylpropiolate, the HOMO is typically located on the phenyl ring and the alkyne, while the LUMO is distributed over the conjugated system, including the carbonyl group of the ester. The introduction of a fluorine atom, an electron-withdrawing group, at the meta position of the phenyl ring is expected to lower the energy of both the HOMO and LUMO. This effect is generally more pronounced on the HOMO. Consequently, the HOMO-LUMO gap of this compound is predicted to be slightly larger than that of the unsubstituted methyl phenylpropiolate, suggesting a modest increase in kinetic stability. The charge distribution will also be affected, with the fluorine atom and the ester group polarizing the electron density of the molecule.

Table 2: Inferred Electronic Properties of this compound based on Analogous Systems

| Property | Predicted Effect of 3-Fluoro Substitution | Rationale |

| HOMO Energy | Lowered | Inductive effect of the electronegative fluorine atom. |

| LUMO Energy | Lowered | Inductive effect of the electronegative fluorine atom. |

| HOMO-LUMO Gap | Slightly Increased | The stabilization of the HOMO is generally greater than that of the LUMO. |

| Charge Distribution | Increased polarization | The fluorine atom will draw electron density, creating a more positive charge on the adjacent carbon atoms of the phenyl ring. |

Computational methods can predict vibrational frequencies, which correspond to the absorption peaks in an infrared (IR) spectrum. These calculations are valuable for confirming the structure of a synthesized compound. For this compound, key vibrational modes would include the C≡C stretching of the alkyne, the C=O stretching of the ester, the C-F stretching of the fluoro-substituted phenyl ring, and various C-H bending and stretching modes.

The calculated frequencies for the unsubstituted methyl phenylpropiolate would serve as a baseline. The presence of the fluorine atom would be expected to introduce a characteristic C-F stretching frequency and slightly shift the frequencies of the phenyl ring vibrations.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C≡C Stretch | 2200 - 2250 |

| C=O Stretch (Ester) | 1710 - 1730 |

| C-F Stretch | 1100 - 1250 |

| Aromatic C=C Stretch | 1450 - 1600 |

Computational studies on the reactivity of methyl phenylpropiolate in reactions such as cycloadditions and nucleophilic additions confirm the electrophilic character of the alkyne. The fluorine atom in the meta position would further enhance this property.

Table 4: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Trend (compared to methyl phenylpropiolate) | Implication for Reactivity |

| Electrophilicity Index (ω) | Increased | More susceptible to nucleophilic attack. |

| Chemical Hardness (η) | Likely Increased | Reflects a larger HOMO-LUMO gap and greater stability. |

| Nucleophilicity (Nu) | Decreased | Less likely to act as a nucleophile. |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states.

For reactions involving this compound, such as cycloadditions, nucleophilic additions to the alkyne, or reactions at the ester group, computational studies can elucidate the detailed mechanism. This involves locating the transition state structures and calculating the activation energies for different possible pathways.

A detailed DFT study on the gold(I)-catalyzed reaction of imines with methyl phenylpropiolate has provided a comprehensive understanding of the reaction mechanism, including the characterization of intermediates and transition states. acs.orgacs.org This study revealed that the reaction proceeds through a series of steps including nucleophilic attack, cyclization, and rearrangement, with the electronic nature of the substituents on the reactants playing a crucial role in determining the reaction pathway and selectivity. acs.orgacs.org While this study did not specifically include the 3-fluoro substituted analog, the findings strongly suggest that the electron-withdrawing nature of the fluorine atom would influence the energetics of the transition states, potentially affecting the reaction rate and the stability of intermediates. For instance, in a nucleophilic attack on the alkyne, the fluorine atom would likely lower the activation energy by stabilizing the accumulation of negative charge in the transition state.

Table 5: Inferred Mechanistic Insights for Reactions of this compound

| Reaction Type | Predicted Influence of the 3-Fluoro Group |

| Nucleophilic Addition to the Alkyne | Lowered activation energy due to stabilization of the anionic transition state. |

| Cycloaddition Reactions | Altered regioselectivity and reaction rate due to changes in the electronic properties of the π-system. |

| Gold-Catalyzed Reactions | Modified reactivity and selectivity profiles based on the electronic influence on key intermediates and transition states. acs.orgacs.org |

Exploration of Regioselectivity and Stereoselectivity with Computational Models

In the realm of chemical synthesis, predicting the outcome of reactions involving molecules like this compound is crucial. Computational models offer a powerful tool to explore the regioselectivity and stereoselectivity of its potential reactions without the need for extensive laboratory experimentation.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. For this compound, a key area of investigation would be its participation in cycloaddition reactions, such as the 1,3-dipolar cycloaddition with azides. Density Functional Theory (DFT) calculations, particularly using methods like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can be employed to model these reactions. By calculating the activation energies for the formation of different regioisomeric products, researchers can predict which isomer is kinetically favored. The local Hard and Soft Acids and Bases (HSAB) principle, within the framework of DFT, can also provide a rationalization for the observed or predicted regioselectivity.

Stereoselectivity , the preference for the formation of one stereoisomer over another, is another critical aspect. Computational models can elucidate the factors governing stereochemical outcomes. For instance, in reactions where chiral centers are formed, calculations can determine the relative energies of the transition states leading to different stereoisomers. This allows for the prediction of whether a reaction will be, for example, syn or anti selective. The nature of the solvent can also be incorporated into these models using approaches like the Conductor-like Screening Model (COSMO) to provide a more accurate prediction of selectivity in different reaction media.

Intermolecular Interactions and Supramolecular Assembly Prediction

The way molecules of this compound interact with each other in the solid state dictates its crystal structure and macroscopic properties. Computational tools can predict and analyze these interactions.

Hirshfeld Surface and Fingerprint Plot Analysis

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions in a crystal lattice. This technique maps various properties onto a surface defined by the points where the electron density of a molecule contributes equally to the total electron density of the crystal. The normalized contact distance (dnorm) is a key property mapped onto the Hirshfeld surface. It highlights regions of significant intermolecular contacts, with red spots indicating contacts shorter than the van der Waals radii and suggesting strong interactions like hydrogen bonds.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. These plots display the distribution of distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. The percentage contribution of different atom-atom contacts (e.g., H···H, C···H, O···H) to the total Hirshfeld surface can be calculated, offering a detailed understanding of the packing forces. For this compound, this analysis would reveal the importance of interactions involving the fluorine, oxygen, and aromatic hydrogen atoms in its crystal packing.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in molecular systems. This method is based on the electron density and its derivatives. The reduced density gradient (RDG) is plotted against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density. This plot reveals surfaces that correspond to different types of non-covalent interactions.

For this compound, NCI analysis would allow for the identification and visualization of various interactions, including:

Van der Waals interactions: Typically appearing as broad, greenish surfaces.

Hydrogen bonds: Represented by sharp, blue-colored discs or surfaces.

Steric clashes: Indicated by reddish areas.

This analysis provides a more intuitive and detailed picture of the non-covalent interactions that govern the supramolecular assembly of the compound, complementing the information obtained from Hirshfeld surface analysis.

Applications of 3 Fluoro Phenyl Propynoic Acid Methyl Ester As a Versatile Synthetic Building Block

Precursor in Heterocyclic Synthesis

The electron-deficient alkyne moiety in (3-fluoro-phenyl)-propynoic acid methyl ester makes it an excellent Michael acceptor and a reactive partner in cycloaddition reactions. These properties are extensively exploited for the synthesis of a broad spectrum of heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and materials.

The reaction of the alkynoate with various nitrogen-containing nucleophiles and dipoles provides direct routes to numerous important N-heterocycles.

Pyrazoles: Pyrazoles, a class of five-membered heterocycles with two adjacent nitrogen atoms, are readily synthesized using this compound. A primary method involves the cyclocondensation reaction with hydrazine (B178648) derivatives. nih.govmdpi.com The reaction typically proceeds through an initial Michael addition of the hydrazine to the activated alkyne, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. The regioselectivity of the reaction can be controlled by the choice of substituted hydrazines and reaction conditions. For example, reacting the ester with hydrazine hydrate (B1144303) will yield a pyrazole with the 3-fluorophenyl group at the 5-position of the ring.

Isoxazoles: Isoxazoles are synthesized via 1,3-dipolar cycloaddition reactions. organic-chemistry.orgnih.gov Nitrile oxides, generated in situ from oximes, react with the triple bond of this compound to form the isoxazole (B147169) ring in a highly regioselective manner. nih.gov This method allows for the creation of isoxazoles with the 3-fluorophenyl group and the methyl ester group at specific positions, providing a route to highly functionalized isoxazole derivatives. organic-chemistry.org

Imidazoles: Imidazoles can be prepared through multi-step sequences or multi-component reactions involving the alkynoate. organic-chemistry.orgrsc.org One approach involves the initial conversion of the propynoate (B1239298) ester into a β-keto ester equivalent, which can then undergo condensation with an aldehyde, a primary amine, and an ammonia (B1221849) source in a Radziszewski-type synthesis. The versatility of this approach allows for the introduction of diverse substituents on the resulting imidazole (B134444) ring.

Triazoles: 1,2,3-Triazoles are efficiently synthesized using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govorganic-chemistry.org The terminal alkyne functionality, after potential derivatization of the ester, can react with a wide range of organic azides to produce 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and yield. Alternatively, thermal Huisgen cycloadditions can lead to a mixture of 1,4- and 1,5-regioisomers. frontiersin.org These methods provide reliable access to complex triazole-containing molecules.

The following table summarizes the general synthetic strategies for these nitrogen-containing heterocycles starting from an aryl propynoate precursor.

| Heterocycle | General Reaction Type | Key Reagent(s) | General Product Structure |

|---|---|---|---|

| Pyrazole | Cyclocondensation | Hydrazine derivatives (e.g., H₂NNH₂) | 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylate |

| Isoxazole | 1,3-Dipolar Cycloaddition | Nitrile oxides (R-CNO) | Methyl 5-(3-fluorophenyl)isoxazole-3-carboxylate |

| Quinoline | Friedländer Annulation | 2-Aminoaryl aldehydes/ketones | Substituted 2-(3-fluorophenyl)quinoline-4-carboxylate |

| Imidazole | Multi-component Reaction | Aldehydes, Amines, Ammonia source | Substituted 4-(3-fluorophenyl)imidazole-carboxylate |

| 1,2,3-Triazole | Azide-Alkyne Cycloaddition | Organic azides (R-N₃) | Methyl 1-substituted-4-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylate |

Beyond nitrogen heterocycles, this compound is also a precursor for cyclic systems containing oxygen and sulfur.

Oxygen-Containing Heterocycles: The synthesis of oxygen-containing heterocycles such as furans, pyrones, or coumarins can be accomplished through various synthetic routes. For instance, furan (B31954) derivatives can be prepared via reactions that involve the addition of a nucleophile to the alkyne followed by an intramolecular cyclization onto the ester carbonyl. The Paal-Knorr furan synthesis, adapted for this substrate, could involve reaction with a 1,4-dicarbonyl compound equivalent. Furthermore, reactions with active methylene (B1212753) compounds can lead to the formation of pyrone derivatives.

Sulfur-Containing Heterocycles: Thiophene and thiazole (B1198619) derivatives are accessible using this building block. researchgate.net The Gewald reaction, for example, allows for the synthesis of highly substituted 2-aminothiophenes from the reaction of the alkynoate with an active methylene nitrile and elemental sulfur in the presence of a base. For thiazoles, a common route is the Hantzsch thiazole synthesis, where the propynoate ester can be first converted to an α-haloketone intermediate, which is then condensed with a thioamide.

Role in Complex Organic Molecule Assembly

The reactivity of the alkynoate moiety is central to its role in the assembly of complex molecular architectures, particularly through reactions that build molecular complexity in a single step or with high stereocontrol.

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials. mdpi.comrug.nl The electrophilic nature of the alkyne in this compound makes it an excellent component in various MCRs. For example, it can participate in A³ coupling (aldehyde-alkyne-amine) reactions, or in sequential MCRs where it is trapped by a nucleophile generated in a previous step. These reactions allow for the rapid generation of molecular diversity and the construction of complex scaffolds, such as highly substituted piperidines or other heterocyclic systems, in a time- and resource-efficient manner.

The creation of chiral molecules with high stereocontrol is a critical challenge in modern synthesis, particularly for pharmaceutical applications. This compound serves as a prochiral substrate for various asymmetric transformations.

Asymmetric Hydrogenation: The carbon-carbon triple bond can be selectively reduced to either a (Z)- or (E)-alkene, or fully to an alkane, using chiral catalysts. This allows for the stereoselective introduction of new chiral centers.

Asymmetric Conjugate Addition: The addition of nucleophiles to the activated alkyne can be rendered enantioselective by using chiral catalysts or chiral auxiliaries. This establishes a stereocenter at the β-position relative to the ester.

Asymmetric Cycloadditions: Chiral Lewis acids or organocatalysts can be employed to control the facial selectivity in Diels-Alder or 1,3-dipolar cycloaddition reactions, leading to the formation of chiral cyclic products.

These stereoselective transformations are crucial for the synthesis of advanced intermediates for drug discovery, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even harmful. mdpi.com

Contribution to Functional Molecules Research

The incorporation of the 3-fluorophenyl group is a key feature that makes this building block particularly valuable in the synthesis of functional molecules. The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

By using this compound to construct heterocyclic cores, chemists can introduce the fluorinated phenyl motif into a wide range of scaffolds destined for biological evaluation. Many of the heterocycles mentioned above—pyrazoles, quinolines, imidazoles, and triazoles—are "privileged structures" in medicinal chemistry, frequently appearing in approved drugs. The ability to create fluorinated analogs of these structures is therefore of high importance for developing new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. For example, fluorinated compounds derived from this ester are investigated for their potential as kinase inhibitors, anti-inflammatory agents, and anticancer drugs. rsc.orgresearchgate.net

The table below provides examples of functional molecules and the potential role of the this compound as a precursor.

| Functional Molecule Class | Core Heterocycle | Role of Fluorine | Synthetic Contribution of the Ester |

|---|---|---|---|

| Kinase Inhibitors | Pyrazole, Quinoline | Enhances binding affinity, blocks metabolic sites | Provides the core fluorinated phenyl-heterocycle scaffold |

| Antifungal Agents | Triazole, Isoxazole | Increases metabolic stability and cell permeability | Serves as a key building block for the triazole or isoxazole ring |

| Agrochemicals | Pyrazole, Thiophene | Modulates herbicidal or insecticidal activity | Enables the construction of the active heterocyclic ingredient |

| Organic Electronics | Thiophene, Furan | Influences electronic properties (e.g., HOMO/LUMO levels) | Acts as a monomer or precursor for conjugated polymers |

Lack of Sufficient Research Data for Requested Article

After conducting a comprehensive search of publicly available scientific literature, we were unable to find sufficient detailed research findings specifically concerning the applications of This compound as a versatile synthetic building block in the areas outlined in your request.

Specifically, there is a notable absence of dedicated research articles detailing its use in the following applications:

Precursors in the Development of Specialty Chemicals

While general information exists for related propiolate compounds and their participation in reactions that could theoretically lead to such systems (e.g., Sonogashira couplings, cycloadditions), the specific research data, including detailed findings and data tables for this compound, is not available in the public domain.

Therefore, to maintain scientific accuracy and adhere to the strict content inclusions and exclusions of your request, we are unable to generate the specified article at this time. The generation of a thorough and informative article as per your detailed outline is contingent on the availability of peer-reviewed research directly investigating this specific compound's synthetic utility in the requested contexts.

Future Perspectives and Emerging Research Directions for 3 Fluoro Phenyl Propynoic Acid Methyl Ester

Advancements in Sustainable Synthesis Protocols

The traditional synthesis of aryl alkynes, often relying on palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, is undergoing a green transformation. Future efforts will concentrate on replacing precious metal catalysts and minimizing the use of hazardous organic solvents.

A significant push towards sustainability involves replacing expensive and toxic palladium catalysts with more abundant, cost-effective, and less toxic first-row transition metals such as copper, nickel, and iron. wikipedia.orgnih.gov Copper, while a traditional co-catalyst in the Sonogashira reaction, has been shown to independently catalyze similar couplings under palladium-free conditions. acs.org Nickel-catalyzed Sonogashira-type reactions have also emerged, demonstrating the ability to couple non-activated alkyl halides. wikipedia.org Furthermore, organocatalysis presents a metal-free alternative, with methods involving highly reactive sulfenate anions generated in situ showing promise for the synthesis of internal alkynes from aldehydes and benzyl (B1604629) chlorides. organic-chemistry.org The application of these systems to the synthesis of (3-fluoro-phenyl)-propynoic acid methyl ester could drastically reduce cost and environmental impact.

| Catalyst Type | Metal Catalyst | Ligand/Base System | Advantages | Challenges |

| Precious Metal | Palladium (e.g., Pd(PPh₃)₄) | Cu(I) co-catalyst, Amine base | High efficiency, Broad scope | High cost, Toxicity, Metal contamination |

| Non-Precious Metal | Copper (e.g., CuI) | N-Heterocyclic Carbenes (NHCs) | Low cost, Low toxicity | Often requires specific ligands |

| Non-Precious Metal | Nickel (e.g., NiCl₂) | Phosphine (B1218219) ligands | Abundant, Unique reactivity | Sensitivity to air/moisture |

| Organocatalyst | N/A | Sulfenate anion | Metal-free, Low toxicity | Limited substrate scope, Harsher conditions |

This table provides a comparative overview of catalytic systems applicable to the synthesis of aryl alkynes.

Eliminating volatile organic solvents is a cornerstone of green chemistry. Solvent-free, or neat, reaction conditions, often facilitated by microwave irradiation or mechanochemical activation (ball milling), can lead to dramatically increased reaction rates, higher yields, and simplified purification. ijrpr.comcem.comtechniques-ingenieur.fr Microwave-assisted solvent-free Glaser coupling, for instance, has been used to produce diacetylene derivatives efficiently. cem.com

Where solvents are necessary, the focus is shifting to biorenewable alternatives derived from biomass. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), Cyrene™, and dimethyl isosorbide (B1672297) are gaining traction as sustainable replacements for traditional dipolar aprotic solvents like DMF or THF in cross-coupling reactions. researchgate.netrsc.orgresearchgate.netorganic-chemistry.org These bio-based solvents not only reduce reliance on petrochemical feedstocks but also often exhibit more favorable safety and environmental profiles. researchgate.netorganic-chemistry.org

| Solvent | Source | Key Properties | Applications in Cross-Coupling |

| 2-Methyltetrahydrofuran (2-MeTHF) | Furfural or levulinic acid (biomass) | Ether-type, Higher boiling point than THF | Suzuki-Miyaura, Sonogashira, Biocatalysis |

| Cyrene™ (dihydrolevoglucosenone) | Cellulose (biomass) | Dipolar aprotic, High boiling point | Suzuki-Miyaura (alternative to DMF, NMP) |

| γ-Valerolactone (GVL) | Levulinic acid (biomass) | Lactone, Biodegradable | Metal-catalyzed reactions, Biomass conversion |

| Dimethyl Isosorbide (DMI) | Sorbitol (biomass) | Dipolar aprotic, High boiling point | Suzuki-Miyaura, Heck, Sonogashira |

This table highlights prominent biorenewable solvents and their potential application in synthesizing compounds like this compound.

Exploration of Novel Reactivity and Transformation Pathways

The carbon-carbon triple bond in this compound is a hub of reactivity, offering numerous avenues for molecular diversification. Emerging research is focused on leveraging modern synthetic tools to unlock new and unconventional transformation pathways.

Visible-light photoredox catalysis and electrochemistry provide powerful, sustainable methods for generating highly reactive radical intermediates under exceptionally mild conditions. rsc.org These techniques are increasingly being applied to the functionalization of alkynes. researchgate.netresearchgate.net For instance, photoredox catalysis can enable the difunctionalization of alkynes, allowing for the simultaneous introduction of two different functional groups across the triple bond. chemrxiv.orgrsc.org Such methods could be used to transform this compound into complex, densely functionalized alkenes in a single step. Electrochemical methods offer a reagent-free way to achieve similar transformations, using electrical current to drive redox reactions for applications like the cross-coupling of esters with alkylpyridinium salts to form ketones. acs.org

| Method | Activation | Key Intermediates | Potential Transformations for Aryl Alkynes |

| Photoredox Catalysis | Visible Light, Photocatalyst | Radical ions, Vinyl radicals | Reductive functionalization, Difunctionalization (e.g., alkylarylation), Cycloadditions |

| Electrochemistry | Electric Current | Radical ions, Cations/Anions | Reductive coupling, Oxidative cyclization, C-H functionalization |

This table summarizes modern activation methods and their potential for novel functionalization of the alkyne moiety.

The ability to control stereochemistry is paramount in modern synthesis. Stereodivergent catalysis offers access to any possible stereoisomer of a product from a single set of starting materials, simply by changing the catalyst or reaction conditions. rsc.orgnih.govnih.gov For addition reactions across the alkyne of this compound, this could mean selectively forming either the E- or Z-alkene product. rsc.orgnih.gov Recent advances in nickel- and cobalt-catalyzed semi-hydrogenation, for example, demonstrate how the choice of ligand or even the metal's counter-ion can dictate the stereochemical outcome. rsc.orgnih.gov